Product packaging for CC-11006(Cat. No.:)

CC-11006

Cat. No.: B1192456
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CC-11006 is a potent immunomodulatory drug and a thalidomide analog developed for research in hematological cancers and inflammatory diseases . It belongs to the class of agents characterized by a 3-aminoglutarimide moiety, which is essential for its biological activity . Like other compounds in this class, such as lenalidomide and pomalidomide, its primary molecular target is cereblon (CRBN) . Binding to cereblon inhibits the activity of the E3 ubiquitin ligase complex, leading to modulatory effects on the immune system and the tumor microenvironment . Preclinical evidence indicates that this mechanism can promote the degradation of specific transcription factors, ultimately inducing anti-inflammatory and direct antitumor effects, such as the inhibition of cancer cell proliferation and the enhancement of T-cell and natural killer (NK) cell-mediated immunity . A Phase I clinical trial was initiated to investigate this compound in subjects with low- or intermediate-1 risk Myelodysplastic Syndromes (MDS), including subtypes such as refractory anemia (RA) and refractory cytopenia with multilineage dysplasia (RCMD) . This highlights its research value as an investigative tool in hematology and oncology. Researchers can leverage this compound to further elucidate the complex pathways involved in immune modulation and carcinogenesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC11006;  CC-11006;  CC 11006.

Origin of Product

United States

Molecular and Cellular Pharmacology of Cc 11006

Elucidation of Primary Molecular Targets and Binding Affinities

The foundational mechanism of action for CC-11006 involves its direct engagement with key cellular proteins, leading to altered protein homeostasis and signaling.

This compound is identified as a compound that targets Cereblon (CRBN) guidetoimmunopharmacology.org. CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which also includes DNA damage-binding protein 1 (DDB1), cullin 4 (CUL4), and RING-box protein 1 (Roc1) semanticscholar.orgunimelb.edu.aubiorxiv.orgresearchgate.net. Immunomodulatory imide drugs (IMiDs), to which this compound belongs, bind to CRBN, thereby altering its substrate specificity semanticscholar.orgunimelb.edu.au. This binding event leads to the recruitment and subsequent proteasomal degradation of specific 'neosubstrates' semanticscholar.orgunimelb.edu.au. The glutarimide (B196013) moiety, a common structural feature among IMiDs, is crucial for binding to the thalidomide (B1683933) binding domain (TBD) of CRBN, situated within a tryptophan-rich pocket semanticscholar.orgbiorxiv.org. The interaction with CRBN is central to the antiproliferative and immunomodulatory activities observed with these compounds wikipedia.org.

Beyond CRBN itself, the primary functional consequence of this compound binding to CRBN is the induced degradation of specific neosubstrates. For related IMiDs such as CC-122 (avadomide), known neosubstrates include the zinc finger proteins IKZF1 (Ikaros) and IKZF3 (Aiolos) guidetoimmunopharmacology.orgsemanticscholar.org. These proteins are critical transcription factors in plasma cells, and their degradation by CRBN-targeting agents like IMiDs contributes to the observed cellular effects semanticscholar.orgunimelb.edu.au. While direct binding affinity data (e.g., Kd or IC50 values) for this compound's interaction with CRBN were not explicitly detailed in the provided sources, its classification as a CRBN-targeting agent by Bristol Myers Squibb/Celgene indicates a significant interaction guidetoimmunopharmacology.org.

Modulation of Intracellular Signaling Cascades by this compound

The binding of this compound to CRBN initiates a cascade of downstream effects that modulate various intracellular signaling pathways.

This compound has demonstrated a notable impact on the production and secretion of several key cytokines. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF) nih.gov. This immunomodulatory effect is consistent with the broader class of IMiDs. For instance, the activity of pomalidomide (B1683931), a related thalidomide analogue, in modulating cytokine production (such as inducing IL-2 and TNF-α in activated human T cells) has been shown to be dependent on the presence of Cereblon nih.gov. While direct data for IL-2 and IL-10 modulation by this compound were not explicitly detailed, related IMiDs like pomalidomide have been shown to decrease IL-12, IL-6, TNF-α, and GM-CSF, while increasing IL-10 production nih.gov.

Table 1: Impact of this compound on Cytokine Production

CytokineEffect of this compound (or related IMiDs)Reference
IL-12Inhibited production nih.gov
IL-1βInhibited production nih.gov
IL-6Inhibited production nih.gov
TNF-αInhibited production nih.gov
GM-CSFInhibited production nih.gov
IL-10Increased production (by related IMiD, Pomalidomide) nih.gov
IL-2Induction (CRBN-dependent, by related IMiD, Pomalidomide) nih.gov

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade involved in regulating cell cycle, proliferation, survival, and metabolism gsea-msigdb.orgbioscientifica.comspandidos-publications.comcelcuity.comsysmex-inostics.commdpi.com. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn affects numerous downstream targets gsea-msigdb.orgbioscientifica.comspandidos-publications.commdpi.com. While the provided information directly identifies this compound's impact on cytokine profiles, specific detailed research findings on this compound's direct regulation of Akt phosphorylation or the broader PI3K/AKT pathway were not explicitly available in the provided sources. However, given that IMiDs broadly influence cellular processes and immune responses, it is plausible that they may indirectly affect or crosstalk with these fundamental kinase pathways.

Transcription factors such as Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1 alpha (HIF-1α) are central regulators of gene expression, particularly in inflammatory and hypoxic responses, respectively wikipedia.orgdntb.gov.uanih.govahajournals.orgmdpi.comaging-us.com. NF-κB activation is linked to cell survival, proliferation, and inflammation, and can also regulate HIF-1α expression celcuity.comdntb.gov.uaahajournals.orgscholaris.ca. HIF-1α, in turn, is a master transcriptional regulator in response to low oxygen conditions, influencing genes involved in cell survival and adaptation wikipedia.orgnih.gov. While the provided sources confirm the general roles and interconnections of NF-κB and HIF-1α in cellular signaling, direct evidence specifically detailing the influence of this compound on the activity of NF-κB or HIF-1α was not explicitly found. The broad immunomodulatory effects of IMiDs, however, often involve downstream modulation of transcription factor activity, particularly those related to inflammatory responses.

Cellular Effects of this compound in In Vitro Systems

This compound exhibits a range of cellular effects in vitro, impacting immune cells, cancer cell proliferation, angiogenesis, and cell cycle progression.

Immunomodulatory Effects on T-cells, Natural Killer (NK) Cells, and Peripheral Blood Mononuclear Cells (PBMCs)

This compound, like other immunomodulatory drugs (IMiDs), influences the immune system by modifying cytokine and growth factor production and amplifying immune responses against tumor cells annualreports.com. In vitro studies have shown that this compound can enhance T-cell and natural killer (NK) cell-mediated immunity ontosight.ai.

Specifically, this compound has been observed to:

Elevate Interleukin-2 (B1167480) (IL-2) production by T cells: Studies have demonstrated that this compound, along with other IMiDs like CC-4047 and CC-5013, can increase IL-2 production from human and rat whole blood stimulated with Concanavalin A fda.gov. IL-2 is a crucial cytokine for T-cell proliferation and function.

Inhibit Tumor Necrosis Factor-alpha (TNF-α) production by PBMCs: this compound, similar to other thalidomide analogues, is a potent inhibitor of TNF-α production from human and rat whole blood stimulated with lipopolysaccharide (LPS) fda.gov. TNF-α is a pro-inflammatory cytokine, and its inhibition contributes to the anti-inflammatory properties of the compound ontosight.ai.

Modulate NK cell activity: Lenalidomide (B1683929), which is this compound, enhances natural killer cell-mediated antibody-dependent cellular cytotoxicity (ADCC) of rituximab-treated non-Hodgkin's lymphoma (NHL) cell lines in vitro pmda.go.jp. NK cells are critical for anti-tumor immunity, and their function can be influenced by various factors, including cytokines and other immune cells frontiersin.org.

Table 1: Immunomodulatory Effects of this compound in In Vitro Systems

Cell Type/AssayEffect of this compoundMechanism/ObservationSource
T-cellsElevated IL-2 productionIncreased IL-2 from human and rat whole blood stimulated with Concanavalin A. fda.gov
PBMCsInhibited TNF-α productionPotent inhibition of TNF-α from human and rat whole blood stimulated with LPS. fda.gov
NK CellsEnhanced ADCCIncreased NK cell-mediated ADCC of rituximab-treated NHL cell lines. pmda.go.jp

Anti-proliferative Mechanisms in Disease-Relevant Cell Lines (e.g., hematological malignancies, solid tumor models, chromosome 5q-deleted cells)

This compound exhibits anti-proliferative activity across various disease-relevant cell lines, including those associated with hematological malignancies, solid tumors, and specific chromosomal deletions. It is considered a former development compound for hematological cancers nih.gov.

Key findings include:

Activity in chromosome 5q-deleted cells: this compound demonstrates anti-proliferative activity in chromosome 5q-deleted cell lines such as Namalwa and KG-1, as well as control cell lines MUTZ-5 and UT-7 in vitro pmda.go.jpfda.gov. Deletion 5q is a common cytogenetic abnormality in myelodysplastic syndrome (MDS), and this activity highlights its potential relevance in such conditions nih.gov.

Broad anti-proliferative effects: this compound has been investigated for its effects on the proliferation of various cancer cell lines, including those from breast cancer, non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and non-Hodgkin's lymphoma (NHL) pmda.go.jp.

Similarity to Lenalidomide: this compound is noted to be similar in its mechanism of action to lenalidomide (Revlimid), which is known for its anti-cancer properties in conditions like multiple myeloma and myelodysplastic syndromes ontosight.aicorporate-ir.net. Lenalidomide has shown to improve survival and reduce disease progression in certain cancer patients ontosight.ai.

Table 2: Anti-proliferative Effects of this compound in In Vitro Cell Lines

Cell Line TypeSpecific Cell Lines/ConditionsObserved EffectSource
Chromosome 5q-deleted cellsNamalwa, KG-1Anti-proliferative activity pmda.go.jpfda.gov
Control cell linesMUTZ-5, UT-7Anti-proliferative activity pmda.go.jp
Hematological MalignanciesNHL (e.g., Farage), Multiple MyelomaAnti-proliferative activity pmda.go.jpfda.gov
Solid Tumor ModelsBreast cancer, NSCLC, Prostate tumor cellsAnti-proliferative activity, apoptosis induction pmda.go.jp

Angiogenesis Inhibition in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis ontosight.ai. This compound has been shown to inhibit angiogenesis in in vitro endothelial cell models.

Inhibition of new blood vessel formation: this compound works by inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells ontosight.ai. This mechanism helps to slow down or stop the growth of cancer cells ontosight.ai.

Studies in endothelial cell models: Lenalidomide (CC-5013), an analogue with similar mechanisms to this compound, has been shown to inhibit angiogenesis in vitro using endothelial cell models pmda.go.jpbmrat.org. In vitro angiogenesis models often utilize human endothelial cells (e.g., HUVECs) to study proliferation, migration, and tube formation bmrat.orgnih.govmimetas.com.

Table 3: Angiogenesis Inhibition by this compound in Endothelial Cell Models

Model TypeObserved EffectMechanism/ObservationSource
Endothelial Cell ModelsInhibition of angiogenesisPrevents the formation of new blood vessels, thereby limiting nutrient supply to cancer cells. ontosight.aipmda.go.jp

Cell Cycle Perturbation and Apoptotic Induction Mechanisms

This compound influences cell cycle progression and induces apoptosis, which are crucial mechanisms for its anti-cancer activity.

Induction of apoptosis: Thalidomide and its analogues, including this compound, may act directly on tumor cells by inducing apoptosis fda.gov. Apoptosis is a programmed cell death process essential for eliminating abnormal or cancerous cells mdpi.com. Studies have investigated the effects of IMiDs on prostate tumor cell apoptosis in co-culture models and Raji cell apoptosis in co-culture models pmda.go.jp.

Cell cycle arrest: In addition to inducing apoptosis, thalidomide analogues can also lead to G1 growth arrest in tumor cells fda.gov. Cell cycle arrest mechanisms prevent uncontrolled cell proliferation by halting the cell cycle at specific checkpoints, allowing for DNA repair or triggering apoptosis if damage is irreparable mdpi.com.

Table 4: Cell Cycle Perturbation and Apoptotic Induction by this compound

MechanismObserved EffectRelevant Cell Types/ModelsSource
Apoptosis InductionDirect induction of programmed cell deathProstate tumor cells, Raji cells, Ovarian cancer cells fda.govpmda.go.jp
Cell Cycle PerturbationG1 growth arrestTumor cells fda.gov

Preclinical Efficacy and Mechanistic Studies of Cc 11006 in Model Systems

Assessment in In Vitro Disease Models

CC-11006 has demonstrated anti-proliferative activity in in vitro models, specifically in chromosome 5q-deleted cells, including Namalwa and KG-1 cell lines. This activity was also observed in control cell lines such as MUTZ-5 and UT-7. fda.gov This indicates its potential in targeting cells with specific genetic aberrations.

Multiple myeloma (MM) is a hematological malignancy where the t(4;14) translocation, occurring in 15-25% of patients, leads to the upregulation of Fibroblast Growth Factor Receptor 3 (FGFR3) and Multiple Myeloma SET domain (MMSET) genes. nih.govwikipedia.org Overexpression of FGFR3 is known to promote myeloma cell proliferation and inhibit apoptosis. sums.ac.ir While this compound is an immunomodulatory drug (IMiD) developed for hematological conditions like multiple myeloma, specific data detailing its differential efficacy in FGFR3+ versus FGFR3- multiple myeloma cell proliferation were not extensively reported in the publicly available literature. nih.govresearchgate.net However, related IMiDs, such as lenalidomide (B1683929) (CC-5013), have been shown to inhibit cell proliferation in multiple myeloma cell lines. fda.gov

Specific detailed research findings on combinatorial approaches involving this compound in cellular systems are not widely reported in the public domain. However, the class of immunomodulatory drugs (IMiDs), to which this compound belongs, is frequently explored in combination therapies. For instance, other IMiDs like CC-5013 or CC-4047 have been studied in combination with other agents to enhance anti-tumor activity in various preclinical models. fda.gov The general principle of leveraging 3D in vitro models for evaluating multi-drug combinations is a recognized strategy in drug discovery.

Evaluation in In Vivo Preclinical Disease Models

While this compound is a phthalimide-based anticancer compound, specific detailed data on its antitumorigenic activity in xenograft and syngeneic animal models such as mouse melanoma, SCID mouse lymphoma, or H929 xenografts are not widely published in the accessible literature. altogenlabs.com Information regarding this compound's preclinical efficacy is primarily found within regulatory documents for related compounds. nih.gov

However, studies on related IMiDs provide context for this class of compounds in in vivo models:

H929 Xenograft Model: The NCI-H929 cell line, derived from human multiple myeloma, is a common model for evaluating potential therapies in xenograft mice. While direct data for this compound in H929 xenografts was not found, studies have investigated the antitumorigenic properties of other thalidomide (B1683933) analogs, such as CC-122, in this model. For example, the (−)-deuterated enantiomer of CC-122 demonstrated significant antitumorigenic activity in an NCI-H929 myeloma CB.17 SCID mouse xenograft model, whereas its (+)-deuterated enantiomer showed minimal effect on tumor growth. nih.gov

Mouse Melanoma: Lenalidomide (CC-5013), another IMiD, has been shown to inhibit angiogenesis in vitro and reduce lung metastasis of mouse melanoma cells in an animal model. fda.gov

SCID Mouse Lymphoma: The addition of other immunomodulatory drugs, specifically CC-5013 or CC-4047, to Rituximab has been observed to enhance anti-tumor activity in a severe combined immunodeficiency (SCID) mouse lymphoma model. fda.gov SCID mice are frequently used for xenograft studies due to their lack of functional B and T lymphocytes, allowing for the engraftment of human tumor cells.

Direct evidence of anti-inflammatory effects of this compound in in vivo animal models was not found in the publicly available search results. However, in vitro studies have demonstrated that this compound, along with CC-4047 and CC-5013, exhibits anti-inflammatory effects by modulating cytokine expression. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC). Concurrently, this compound can elevate the production of anti-inflammatory cytokines like Interleukin-2 (B1167480) (IL-2) and Interleukin-10 (IL-10) from human and rat whole blood stimulated with Concanavalin A. Furthermore, it influences the expression of cyclooxygenase-2 (COX-2) in LPS-stimulated PBMC. fda.gov

This compound, as an amino-substituted thalidomide analog, exhibits a range of immunomodulatory and anti-proliferative activities in preclinical settings. Its mechanism of action is understood to involve the modulation of cytokine expression and direct effects on cell proliferation. fishersci.comwikipedia.orgvulcanchem.comfda.gov

Mechanism of Action

This compound operates similarly to thalidomide by modulating the expression of both proinflammatory and regulatory cytokines. vulcanchem.com Its mechanistic profile is comparable to that of lenalidomide (CC-5013), and it is designed to optimize the positive attributes observed with lenalidomide. fishersci.com As with other IMiDs, this compound is believed to modify cytokines and other growth factors, thereby amplifying an immune response against target cells. annualreports.com

Cytokine Modulation

Preclinical studies have demonstrated that this compound significantly influences cytokine production in various cellular models. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) from human and rat whole blood when stimulated with lipopolysaccharide (LPS). wikipedia.orgfda.govcenmed.comscielo.org.mx Conversely, this compound leads to an elevation in the production of interleukin-2 (IL-2) and macrophage inflammatory protein-3 alpha (MIP-3α) by T cells in vitro. wikipedia.orgfda.govcenmed.comscielo.org.mx This elevation of IL-2 production was also observed in human and rat whole blood stimulated with Concanavalin A. wikipedia.orgfda.govcenmed.comscielo.org.mx Furthermore, this compound exhibits anti-inflammatory effects by influencing the expression of granulocyte colony-stimulating factor (G-CSF), interleukin-10 (IL-10), and cyclooxygenase-2 (COX-2) in LPS-stimulated peripheral blood mononuclear cells (PBMC). wikipedia.orgfda.govscielo.org.mx

Table 1: Effects of this compound on Cytokine and Inflammatory Mediator Production

Cytokine/MediatorEffect in vitro (Stimulus)Model SystemSource
TNF-αInhibitionHuman and Rat Whole Blood (LPS) wikipedia.orgfda.govcenmed.comscielo.org.mx
IL-2ElevationT cells, Human and Rat Whole Blood (Concanavalin A) wikipedia.orgfda.govcenmed.comscielo.org.mx
MIP-3αElevationT cells wikipedia.orgfda.govcenmed.comscielo.org.mx
G-CSFModulation (Anti-inflammatory)LPS-stimulated PBMC wikipedia.orgfda.govscielo.org.mx
IL-10Modulation (Anti-inflammatory)LPS-stimulated PBMC wikipedia.orgfda.govscielo.org.mx
COX-2Modulation (Anti-inflammatory)LPS-stimulated PBMC wikipedia.orgfda.govscielo.org.mx
Anti-proliferative Activity

This compound has demonstrated anti-proliferative activity in various in vitro cell line models. Studies have investigated its effects on chromosome 5 deleted cells, such as Namalwa and KG-1 cell lines, as well as control cell lines including MUTZ-5 and UT-7. wikipedia.orgfda.govcenmed.com Beyond these specific models, this compound has also shown effects on the proliferation of breast cancer, non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and non-Hodgkin's lymphoma (NHL) cell lines. wikipedia.orgfda.govcenmed.com

Comparative Analysis with Other IMiDs in Preclinical Disease Models

Comparative preclinical studies are crucial for understanding the distinct profiles of different IMiDs. This compound has been evaluated alongside other prominent IMiDs, such as CC-4047 (pomalidomide) and CC-5013 (lenalidomide), revealing both shared and distinct activities. wikipedia.org

Overview of Comparative Studies

The class of IMiDs, including thalidomide, lenalidomide, and pomalidomide (B1683931), shares common biological properties, but their relative potencies and the range of their effects can vary significantly. nih.gov this compound has been noted to possess activities distinct from those of lenalidomide (CC-5013) and pomalidomide (CC-4047). wikipedia.org This differentiation underscores the importance of individual compound characterization within the IMiD class.

Specific Comparative Findings

Comparative studies have assessed this compound against other IMiDs across several key preclinical parameters, particularly in their ability to modulate cytokine production and exert anti-proliferative effects.

Table 2: Comparative Effects of IMiDs on Cytokine Modulation in vitro

IMiD CompoundEffect on TNF-α Production (PBMC, LPS-stimulated)Effect on IL-2 Production (T cells)Effect on IL-10 Expression (LPS-stimulated PBMC)Source
This compoundInhibitionElevationAnti-inflammatory modulation wikipedia.orgfda.govcenmed.comscielo.org.mx
CC-4047InhibitionElevationAnti-inflammatory modulation wikipedia.orgfda.govcenmed.comscielo.org.mx
CC-5013InhibitionElevationAnti-inflammatory modulation wikipedia.orgfda.govcenmed.comscielo.org.mx

Table 3: Comparative Anti-proliferative Activity of IMiDs in vitro

IMiD CompoundAnti-proliferative Activity in Chromosome 5 Deleted Cells (Namalwa, KG-1)Anti-proliferative Activity in Control Cell Lines (MUTZ-5, UT-7)Anti-proliferative Activity in Other Cancer Cell Lines (Breast, NSCLC, CML, NHL)Source
This compoundDemonstratedDemonstratedDemonstrated wikipedia.orgfda.govcenmed.com
CC-4047DemonstratedDemonstratedDemonstrated wikipedia.orgfda.govcenmed.com
CC-5013DemonstratedDemonstratedDemonstrated wikipedia.orgfda.govcenmed.com

These comparative analyses highlight that while this compound shares some fundamental immunomodulatory and anti-proliferative characteristics with other IMiDs, its specific activity profile contributes to its potential as a distinct therapeutic agent for hematological malignancies and chronic inflammatory diseases. wikipedia.orgsec.gov

Chemical Biology and Synthetic Strategies for Cc 11006 Research

Enantiomeric Properties and Chiral Stability of CC-11006

This compound, like other thalidomide (B1683933) analogs, possesses a chiral center located at the 3-position of the glutarimide (B196013) ring. pnas.orgnih.gov This results in the existence of two non-superimposable mirror-image stereoisomers, known as enantiomers. gcms.cznih.gov The stereochemistry at this center is a critical determinant of the molecule's biological activity. However, the development of chirally pure drugs in this class is complicated by the chemical instability of this chiral center. researchgate.net

The chiral center of this compound is characterized by the presence of an exchangeable hydrogen atom on the 3-aminoglutarimide moiety. pnas.org This hydrogen is prone to abstraction under physiological conditions, leading to the rapid interconversion of the (S)- and (R)-enantiomers, a process known as racemization. nih.gov This rapid in vivo racemization makes it challenging to develop single-enantiomer versions of the drug, as the therapeutic and toxicological effects of each individual enantiomer cannot be isolated and studied independently. nih.govnih.gov The instability of the chiral center means that even if a pure enantiomer is administered, it quickly becomes a mixture of both forms within the body, complicating the understanding of its precise mechanism of action. nih.gov

To overcome the challenge of rapid racemization, a strategy known as "Deuterium-Enabled Chiral Switching" (DECS) has been employed. pnas.orgnih.gov This innovative approach involves the replacement of the labile hydrogen atom at the chiral center with its stable, non-radioactive isotope, deuterium (B1214612). nih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which significantly slows down the rate of epimerization and stabilizes the individual enantiomers. nih.gov

This technique allows for the synthesis, isolation, and characterization of the distinct, chirally stable (R)- and (S)-enantiomers of this compound. researchgate.netnih.gov By preventing rapid interconversion, DECS makes it possible to investigate the unique pharmacological profiles of each enantiomer separately. pnas.orgnih.gov This stabilization is achieved without fundamentally altering the core structure or pharmacological properties of the parent molecule, as deuterium is a bioisostere of hydrogen. pnas.orgnih.gov The ability to stabilize these enantiomers opens a significant opportunity to characterize the specific biological effects of each form and potentially develop safer and more effective therapeutics. pnas.orgnih.gov

Table 1: Properties of this compound Enantiomers

Property Protonated this compound (Racemic) Deuterated this compound (Enantiopure)
Chiral Stability Low; rapid in vivo racemization nih.gov High; stabilized chiral center pnas.orgnih.gov
Enantiomeric Purity Exists as a 1:1 mixture of (R) and (S) enantiomers Can be isolated as >99% pure (R) or (S) enantiomer researchgate.net
Research Utility Difficult to assign specific biological activity to a single enantiomer nih.gov Allows for distinct in vitro and in vivo evaluation of each enantiomer's activity pnas.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. youtube.comspirochem.com For this compound, these studies involve synthesizing and testing derivatives to identify the key structural features responsible for its therapeutic effects and to optimize its properties. nih.gov

A key example of designing novel this compound derivatives is the synthesis of its deuterated enantiomers. researchgate.net The synthesis of (R)-N-{[2-((3-²H)-2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]methyl}cyclopropanecarboxamide, the (R)-deuterated form of this compound, and its (S)-enantiomer was achieved using commercially available deuterated chiral starting materials. researchgate.net Specifically, (R)-(3-²H)-3-amino-2,6-dioxopiperidine and its (S)-counterpart were used as advanced synthons to prepare the respective stabilized enantiomers of this compound. researchgate.netnih.gov This synthetic strategy allowed for the isolation of the deuterated enantiomers with high purity and significant enantiomeric excess, enabling the differentiation of their biological activities. researchgate.net The development of such analogs with modified profiles—in this case, chiral stability—is crucial for advancing the therapeutic potential of the molecular scaffold. researchgate.netnih.gov

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govnih.gov For the class of compounds that includes this compound, thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), the nitrogen-substituted 3-aminoglutarimide moiety is considered an essential pharmacophore element. pnas.org This structural feature, which contains the critical chiral center, is indispensable for the therapeutic activity of these molecules. pnas.org Modifications to other parts of the molecule can modulate its potency and specificity, but the integrity of the glutarimide ring system is consistently identified as a core component for interaction with biological targets. pnas.org

Table 2: Key Pharmacophore Elements of the this compound Scaffold

Pharmacophore Element Structural Description Importance for Activity
3-Aminoglutarimide Moiety A piperidine-2,6-dione ring with an amino group at the 3-position. pnas.org Essential for therapeutic activity; contains the critical chiral center. pnas.org
Phthalimide (B116566) Group An isoindoline-1,3-dione ring system. Serves as the core scaffold to which the glutarimide and other substituents are attached.
Cyclopropanecarboxamide Linker A cyclopropyl (B3062369) group attached via an amide bond to the phthalimide scaffold. Contributes to the specific biological profile and potency of this compound. pnas.org

Development of Chemical Probes and Tools Based on the this compound Scaffold

Chemical probes are potent, selective, and well-characterized small molecules used to study biological processes and validate therapeutic targets. nih.govmedchemexpress.com The development of tools based on the this compound scaffold is instrumental for dissecting its complex biology.

The chirally stabilized deuterated enantiomers of this compound serve as powerful chemical tools in their own right. pnas.orgnih.gov Because the protonated versions racemize quickly, it is impossible to determine if the observed biological effects are due to the (R)-enantiomer, the (S)-enantiomer, or both. The stabilized enantiomers ((R)-D-1 and (S)-D-1) allow researchers to probe the distinct biological functions of each stereoisomer. pnas.org For instance, studies using deuterated analogs of related compounds have shown that one enantiomer can be responsible for anti-inflammatory activity while the other drives antitumorigenic effects. pnas.orgnih.gov This differentiation provides invaluable tools for investigating the specific molecular pathways and protein interactions associated with each enantiomer, thereby validating specific biological hypotheses that would be impossible to test with the racemic compound. pnas.orgdigitellinc.com

Advanced Research Methodologies Applied to Cc 11006

Omics-Based Approaches in CC-11006 Research

Omics-based approaches, including transcriptomics, proteomics, metabolomics, and epigenomics, provide a holistic view of biological systems by analyzing large sets of molecules (RNA, proteins, metabolites, and epigenetic modifications). These methods are instrumental in understanding the molecular mechanisms perturbed by a compound. nih.gov

Transcriptomic Profiling in Response to this compound

Transcriptomic profiling, often performed using RNA sequencing (RNA-Seq), involves the quantitative analysis of gene expression levels within a cell or tissue. This methodology can reveal which genes are upregulated or downregulated in response to a compound, providing insights into its cellular effects and signaling pathways. For a compound like this compound, which modulates cytokines fishersci.ca, transcriptomic analysis would typically be employed to identify changes in the expression of genes related to inflammatory responses, immune cell differentiation, and cell proliferation. Such studies would aim to pinpoint the specific gene networks affected by this compound, contributing to its immunomodulatory and antineoplastic activities. However, detailed public research findings and specific data tables demonstrating the transcriptomic response solely to this compound are not explicitly detailed in the available public domain search results.

Proteomic and Metabolomic Analyses of this compound Perturbation

Proteomic Analyses: Proteomics involves the large-scale study of proteins, providing insights into protein expression, modifications, and interactions. For this compound, proteomic analysis would be crucial to identify the direct protein targets and downstream protein changes induced by the compound. This could involve techniques like mass spectrometry-based proteomics to quantify protein abundance or identify post-translational modifications. Such analyses could reveal how this compound influences protein pathways related to its immunomodulatory and antineoplastic effects. While proteomic analysis is a standard tool in drug research, specific detailed findings or data tables on the proteomic perturbation by this compound are not publicly available in the retrieved information.

Metabolomic Analyses: Metabolomics focuses on the comprehensive study of metabolites, the small molecules involved in metabolic pathways. Perturbations in the metabolome can reflect the functional consequences of a compound's activity on cellular processes. For this compound, metabolomic analysis could identify altered metabolic pathways, providing insights into how the compound affects cellular energy, biosynthesis, or catabolism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for metabolomic profiling. Despite the utility of metabolomics in understanding drug mechanisms, specific detailed public research findings or data tables on the metabolomic changes induced by this compound are not explicitly detailed in the available public domain search results.

Epigenomic Investigations of this compound Activity

Epigenomics investigates epigenetic modifications, such as DNA methylation and histone modifications, which regulate gene expression without altering the underlying DNA sequence. Given that this compound is a thalidomide (B1683933) analog, and thalidomide derivatives are known to exert effects through mechanisms involving protein degradation pathways that can influence gene expression, epigenomic studies could be highly relevant. Such investigations would typically explore whether this compound induces changes in DNA methylation patterns or histone marks, thereby affecting the chromatin landscape and gene accessibility. These studies could shed light on long-term cellular responses and potential therapeutic effects. However, specific detailed public research findings or data tables from epigenomic investigations of this compound activity are not explicitly detailed in the available public domain search results.

Biophysical and Structural Characterization of this compound-Target Interactions

Understanding the precise molecular interactions between this compound and its biological targets is fundamental to drug discovery. Biophysical and structural characterization techniques provide atomic-level details of these interactions.

X-ray Crystallography and Cryo-Electron Microscopy of Protein-Compound Complexes

X-ray Crystallography: X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal, including proteins and protein-ligand complexes. For this compound, X-ray crystallography would be employed to visualize how the compound binds to its target proteins, revealing crucial details about binding sites, conformational changes, and interaction forces. This information is invaluable for rational drug design and optimization.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the determination of high-resolution structures of macromolecules and their complexes, particularly those that are difficult to crystallize or exist in multiple conformational states. Cryo-EM could provide insights into the structural dynamics of this compound in complex with its targets, especially for larger protein assemblies or membrane proteins.

While both X-ray crystallography and Cryo-EM are standard techniques for characterizing drug-target interactions, specific detailed public research findings or data tables presenting the crystal structures or cryo-EM reconstructions of protein-CC-11006 complexes are not explicitly detailed in the available public domain search results.

Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a versatile technique used to study molecular structure, dynamics, and interactions in solution. In the context of drug discovery, NMR can be used to identify ligand binding, map binding sites, and determine binding kinetics (association and dissociation rates) and affinities (KD values). Given that this compound is a thalidomide analog, and thalidomide derivatives are known to interact with specific proteins like cereblon, NMR-based ligand binding assays would be a highly relevant approach to characterize these interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free biosensing technique that measures the binding of molecules in real-time, providing quantitative information on binding kinetics (association rate constant, ka; dissociation rate constant, kd) and binding affinity (equilibrium dissociation constant, KD). For this compound, SPR would be used to precisely quantify its binding to potential protein targets, offering insights into the strength and speed of its interactions.

While both NMR and SPR are widely utilized for characterizing binding kinetics in drug discovery, specific detailed public research findings or data tables on the binding kinetics of this compound with its targets, as determined by NMR or SPR, are not explicitly detailed in the available public domain search results.

Future Directions and Unanswered Questions in Cc 11006 Research

Exploration of Novel Preclinical Therapeutic Avenues and Pathways beyond Current Research Focus

CC-11006 has been identified as a potential treatment for hematological malignancies and chronic inflammatory diseases, showcasing a profile distinct from other IMiDs such as lenalidomide (B1683929) and pomalidomide (B1683931). guidetoimmunopharmacology.orgwikipedia.orguni.lu This distinct activity profile opens avenues for exploring novel preclinical therapeutic applications beyond its initially investigated indications. Given its immunomodulating and antineoplastic activities, and its ability to modulate the expression of proinflammatory and regulatory cytokines, this compound could be investigated in a wider array of inflammatory conditions where cytokine dysregulation is a key pathological driver. nih.gov Furthermore, similar to other thalidomide (B1683933) analogs, this compound exhibits anti-angiogenic properties, suggesting potential for exploration in solid tumors where the formation of new blood vessels is critical for tumor growth and metastasis. Future research could focus on identifying specific tumor types or inflammatory pathways that are uniquely susceptible to the distinct mechanism of action of this compound, potentially leading to its application in niche indications with unmet medical needs.

Role of this compound as a Mechanistic Probe for Broader IMiD Biology

As a thalidomide analog, this compound serves as a valuable mechanistic probe for dissecting the intricate biology of the entire IMiD class. nih.gov Research into this compound can contribute to a more comprehensive understanding of the class effects of thalidomide analogs, potentially revealing new mechanisms of action and expanding the clinical applications for existing and future therapeutics. Its unique activity profile, which differs from that of REVLIMID® (lenalidomide) and CC-4047 (pomalidomide), makes it an invaluable tool for differentiating the specific molecular pathways engaged by various IMiDs. guidetoimmunopharmacology.orguni.lu Detailed studies on how this compound precisely modulates proinflammatory and regulatory cytokines can provide deeper insights into the broader immunomodulatory mechanisms characteristic of this drug class. nih.gov Unanswered questions revolve around identifying the specific protein targets and downstream signaling cascades that are uniquely affected by this compound, thereby contributing to its distinct therapeutic profile within the IMiD family.

Development of Next-Generation Analogues with Tailored Activities

A significant future direction for this compound research involves the development of next-generation analogues with tailored activities. The chemical instability of the chiral center in thalidomide analogs, including this compound, often leads to the rapid interconversion of enantiomers, which can have different therapeutic and toxicological profiles. Methodological innovations such as "deuterium-enabled chiral switching" have shown promise in stabilizing specific enantiomers of thalidomide analogs like this compound and CC-122. Deuteration can significantly slow down the racemization rate without adversely affecting the metabolism or pharmacokinetics of the compounds, thereby allowing for the selective delivery of the desired enantiomer. This approach holds the potential to create new this compound analogues with enhanced anti-inflammatory or anti-tumorigenic properties and a reduced incidence of undesirable effects. Ongoing efforts are focused on designing new phthalimide-based anticancer compounds, and future work could involve engineering this compound derivatives with improved target selectivity, increased potency, better pharmacokinetic profiles, or reduced off-target interactions.

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

The complex and pleiotropic effects of IMiDs, including this compound, which modulate multiple cytokines and pathways, underscore the critical need for integrating systems biology and network pharmacology approaches into future research. Network pharmacology, a discipline developed from systems biology, focuses on the multi-target processes of drugs, moving beyond traditional single-target paradigms. These approaches can provide a holistic understanding of how this compound interacts within complex biological networks, revealing the interplay of various targets and pathways. Computational tools and machine learning algorithms can be employed to analyze large-scale preclinical and clinical datasets, predict potential clinical applications, identify critical nodes within signaling networks, and propose optimal drug combinations involving this compound. This integration could facilitate the development of individualized treatment plans, potentially incorporating patient-specific parameters such as cytogenetic analysis and gene expression profiling, to optimize therapeutic outcomes. Network analysis can also pinpoint "hub" targets and pathways through which this compound exerts its effects, thereby guiding the rational design of more effective therapies.

Methodological Innovations and Emerging Technologies for Advancing this compound Studies

Advancing this compound research necessitates the adoption of methodological innovations and emerging technologies. Refined analytical techniques are crucial for characterizing the compound and its metabolites, particularly in the context of chiral stability and the impact of deuterium (B1214612) labeling. The application of artificial intelligence (AI) and machine learning (ML) to large datasets generated from this compound studies can help identify subtle patterns, predict drug responses, and accelerate the discovery process. High-throughput screening methods, coupled with advanced bioinformatics, can be further optimized to uncover novel molecular targets or synergistic combinations with this compound. Innovations in in vitro and in vivo models that more accurately recapitulate human disease pathophysiology will enhance the predictive power and translational relevance of preclinical studies. Furthermore, the development of new approaches for AI systems in rare diseases, emphasizing high-quality annotated data, could prove beneficial if this compound is explored for such indications. The broader field of targeted protein degradation, to which IMiDs belong, is continuously evolving with new methodologies for monomeric degraders, and these advancements will undoubtedly influence future this compound studies.

Compound Names and PubChem CIDs

Q & A

Q. How do I optimize this compound dosing in combinatorial therapies?

  • Methodology : Employ factorial design experiments to test drug interactions (e.g., synergy with JAK inhibitors). Use PK/PD modeling to predict optimal dosing intervals. Validate in co-culture systems (e.g., tumor-immune cell interactions) before progressing to in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.